![molecular formula C21H19ClO5 B2445251 甲基乙基2-[3-(4-氯苯基)-2-甲基-4-氧代色满-7-氧基]乙酸酯 CAS No. 100152-09-8](/img/structure/B2445251.png)

甲基乙基2-[3-(4-氯苯基)-2-甲基-4-氧代色满-7-氧基]乙酸酯

货号:

B2445251

CAS 编号:

100152-09-8

分子量:

386.83

InChI 键:

OFJJDBATAPJBRR-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

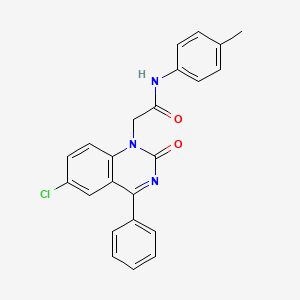

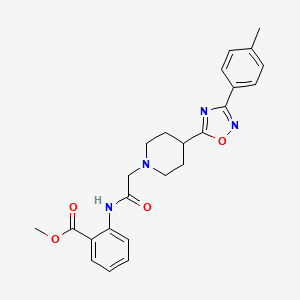

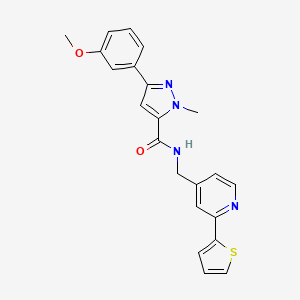

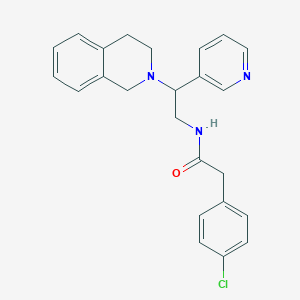

Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate, also known as ME-CI, is a synthetic compound used in scientific research. It is a member of the chromenone family of compounds and has been studied for its potential therapeutic applications in various diseases.

科学研究应用

合成和化学性质

- 合成技术: 已经开发出甲基乙基 2-[3-(4-氯苯基)-2-甲基-4-氧代色满-7-氧基]乙酸酯衍生物的新型合成方法,重点是提高产率和效率。这包括含有 1-芳基-3-氧代吡唑和源自 2-[3-(4-氯苯基)-5-(4-甲氧基苄基)-4H-1,2,4-三唑-4-基]乙酰肼的各种杂环化合物的肟醚衍生物的合成 (Lv 等人,2015); (Bekircan 等人,2015).

生物活性

- 抗菌和抗真菌特性: 一些衍生物显示出有希望的抗菌和抗真菌活性。这包括研究各种新型 4-氧代-1,3-噻唑烷、2-氧代氮杂环丁烷和 5-氧代咪唑啉的抗菌活性 (Desai 等人,2001).

- 抗癌潜力: 已经研究了某些衍生物的潜在抗癌活性。例如,新合成的 3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸甲酯衍生物选择性地抑制结肠癌细胞的增殖 (Rayes 等人,2020).

结构分析和建模

- 晶体结构分析: 已经对衍生物的晶体结构进行了详细分析,以更好地了解它们的化学性质。这包括对甲基 2-{[(6S*,7R*,8S*)-7-乙酰基-8-(4-氯苯基)-4-氰基-6-羟基-1,6-二甲基-5,6,7,8-四氢异喹啉-3-基]硫代}乙酸酯等化合物的晶体结构的研究 (Mague 等人,2017).

代谢研究

- 代谢途径: 了解衍生物在人体内的代谢对于开发潜在的治疗应用至关重要。一个例子包括对米托坦在人体内芳香族羟基化和烷基氧化代谢的研究,它提供了有关衍生物如何代谢的见解 (Reif 等人,1974).

属性

IUPAC Name |

propan-2-yl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClO5/c1-12(2)26-19(23)11-25-16-8-9-17-18(10-16)27-13(3)20(21(17)24)14-4-6-15(22)7-5-14/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJJDBATAPJBRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

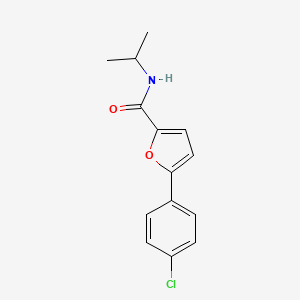

1-(4-Chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4...

Cat. No.: B2445168

CAS No.: 690645-38-6

ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-...

Cat. No.: B2445170

CAS No.: 393849-10-0

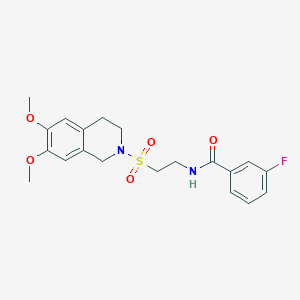

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)su...

Cat. No.: B2445172

CAS No.: 922066-83-9

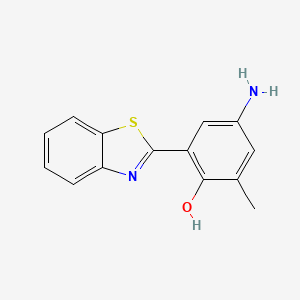

4-Amino-2-benzothiazol-2-yl-6-methyl-phenol

Cat. No.: B2445173

CAS No.: 626218-29-9

最受欢迎产品

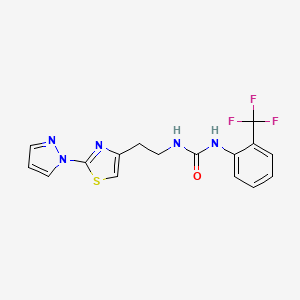

Acetamide, N-[4-[[[4-(aminosulfonyl)phenyl]amino]sulfon...

Cat. No.: B2445175

CAS No.: 56444-82-7; 5702-84-1

![1-(4-Chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2445168.png)

![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2445170.png)

![Acetamide, N-[4-[[[4-(aminosulfonyl)phenyl]amino]sulfonyl]phenyl]-](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2445182.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2445183.png)

![2-(3-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2445190.png)